molecular formula C13H16ClNO6 B11524198 2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid

2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid

Cat. No.: B11524198
M. Wt: 317.72 g/mol
InChI Key: BAPHPKUPVBZACQ-UHFFFAOYSA-N
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Description

2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid is a complex organic compound with a unique structure that includes a chloroacetyl group, an amino group, and a trimethoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding acids and amines .

Scientific Research Applications

2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The trimethoxybenzoic acid moiety may interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: A simpler analog without the chloroacetyl and amino groups.

    2-{[(Bromoacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid: A similar compound with a bromoacetyl group instead of a chloroacetyl group.

    2-{[(Acetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid: A similar compound with an acetyl group instead of a chloroacetyl group.

Uniqueness

2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs .

Properties

Molecular Formula

C13H16ClNO6

Molecular Weight

317.72 g/mol

IUPAC Name

2-[[(2-chloroacetyl)amino]methyl]-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C13H16ClNO6/c1-19-9-4-7(13(17)18)8(6-15-10(16)5-14)11(20-2)12(9)21-3/h4H,5-6H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

BAPHPKUPVBZACQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)CNC(=O)CCl)OC)OC

Origin of Product

United States

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